REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[C@@H:15](Br)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:32]([SH:38])[CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]>C1COCC1>[CH3:1][S:2][C:3]1[C:4]([NH:13][C:14](=[O:25])[CH:15]([S:38][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2 |f:1.2.3|
|
Name
|
(S)-N-(6-Methylthioquinolin-5-yl)-2-bromodecanoic amide
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
CSC=1C(=C2C=CC=NC2=CC1)NC([C@H](CCCCCCCC)Br)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
cesium carbonate
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
13 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCC)S
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 2 ml of 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×10 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was purified by silica gel column chromatography (eluent: 100% CHCl3)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C(=C2C=CC=NC2=CC1)NC(C(CCCCCCCC)SCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |